molecular formula C4H12ClNS2 B2913577 (S)-2-Aminobutane-1,4-dithiol hydrochloride CAS No. 1363376-98-0; 1363594-47-1

(S)-2-Aminobutane-1,4-dithiol hydrochloride

Cat. No.: B2913577
CAS No.: 1363376-98-0; 1363594-47-1
M. Wt: 173.72
InChI Key: HWWPXJZINVJNBM-WCCKRBBISA-N
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Description

(S)-2-Aminobutane-1,4-dithiol hydrochloride is a chemical compound with significant potential in various scientific fields It is characterized by the presence of an amino group and two thiol groups, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Aminobutane-1,4-dithiol hydrochloride typically involves the reaction of (S)-2-aminobutanol with thiol-containing reagents under acidic conditions. One common method includes the use of hydrogen chloride to facilitate the formation of the hydrochloride salt. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Aminobutane-1,4-dithiol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The thiol groups can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form more reactive intermediates.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products

    Oxidation: Formation of disulfides.

    Reduction: Formation of more reactive thiol intermediates.

    Substitution: Formation of substituted amino and thiol derivatives.

Scientific Research Applications

(S)-2-Aminobutane-1,4-dithiol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential in modifying proteins and peptides through thiol-disulfide exchange reactions.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Aminobutane-1,4-dithiol hydrochloride involves its reactivity with various biological and chemical targets. The thiol groups can form disulfide bonds with cysteine residues in proteins, potentially altering their function. The amino group can interact with other functional groups, facilitating various biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Cysteamine hydrochloride: Similar in structure with a single thiol group.

    Dithiothreitol (DTT): Contains two thiol groups but lacks the amino group.

    Glutathione: A tripeptide with thiol functionality, widely used in biological systems.

Uniqueness

(S)-2-Aminobutane-1,4-dithiol hydrochloride is unique due to the combination of an amino group and two thiol groups, providing distinct reactivity and versatility in chemical and biological applications. This combination allows for a broader range of reactions and interactions compared to similar compounds.

Properties

IUPAC Name

(2S)-2-aminobutane-1,4-dithiol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NS2.ClH/c5-4(3-7)1-2-6;/h4,6-7H,1-3,5H2;1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWWPXJZINVJNBM-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS)C(CS)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CS)[C@@H](CS)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363376-98-0
Record name 1363376-98-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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